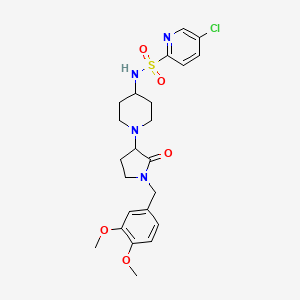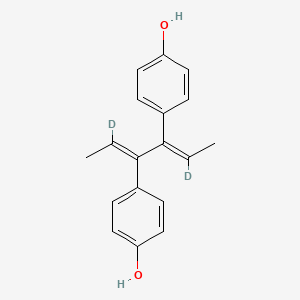
Dienestrol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dienestrol-d2 is a deuterium-labeled synthetic non-steroidal estrogen. It is structurally similar to dienestrol, with the addition of deuterium atoms. Dienestrol itself is used to treat conditions such as atrophic vaginitis and kraurosis vulvae . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dienestrol-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the dienestrol molecule. The process typically involves the selective replacement of hydrogen atoms with deuterium atoms in the chemical structure of dienestrol . This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully monitored to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Dienestrol-d2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound epoxides, while reduction can produce this compound alcohols .
Scientific Research Applications
Dienestrol-d2 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in research related to estrogen receptors and hormone-related diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
Dienestrol-d2, like dienestrol, acts as an estrogen receptor agonist. It passively diffuses into target cells and interacts with estrogen receptors. The complex then enters the cell nucleus and binds to DNA, initiating or enhancing gene transcription and protein synthesis . This mechanism is similar to that of natural estrogens, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Dienestrol: The non-deuterated form of dienestrol-d2.
Diethylstilbestrol: Another synthetic non-steroidal estrogen with similar therapeutic uses.
Hexestrol: A synthetic estrogen with structural similarities to dienestrol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(2E,4E)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D |
InChI Key |
NFDFQCUYFHCNBW-IIHYDLBGSA-N |
Isomeric SMILES |
[2H]/C(=C(\C(=C(\C)/[2H])\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O)/C |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


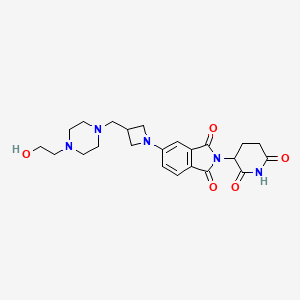


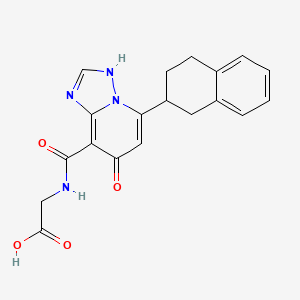
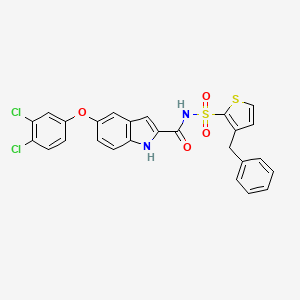
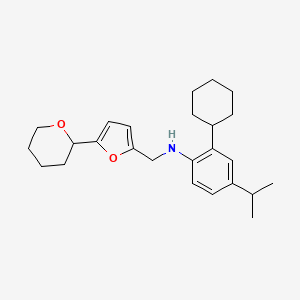
![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
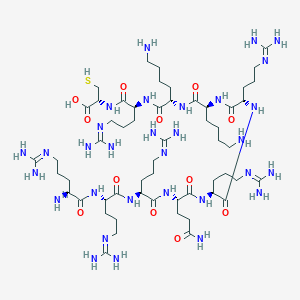
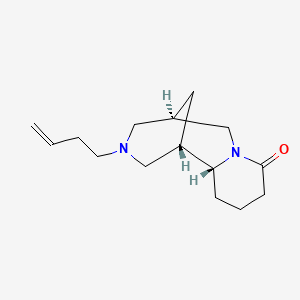
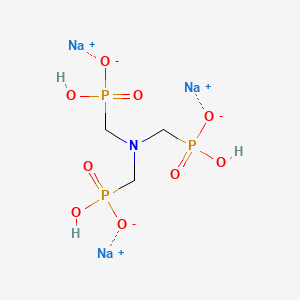
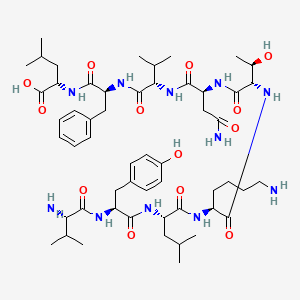

![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
